REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2][CH2:3]Cl.[CH:6]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]([CH3:13])[CH:7]=1.[OH-:14].[Na+]>O>[CH3:1][C:2]1[CH:3]=[CH:10][C:11]([O:14][CH2:9][CH2:8][CH2:13][O:12][C:11]2[CH:10]=[CH:9][C:8]([CH3:13])=[CH:7][CH:6]=2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(CCCl)Cl
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a first dropwise addition) and further 79 g, 0.97 mol (
|
Type
|
ADDITION
|
Details
|
a second dropwise addition),
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OCCCOC2=CC=C(C=C2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.2% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |